molecular formula C11H16N2O2 B2583554 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid CAS No. 1551466-93-3

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid

Cat. No. B2583554
CAS RN: 1551466-93-3
M. Wt: 208.261
InChI Key: QLVCWRUHHOAYCP-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is a chemical compound with the CAS Number: 1551466-93-3 . It has a molecular weight of 208.26 and its IUPAC name is 2-(3-cyclopropyl-1H-pyrazol-1-yl)pentanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is 1S/C11H16N2O2/c1-2-3-10(11(14)15)13-7-6-9(12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is a compound with potential interest in various scientific research fields. Although the specific research on this compound is limited, understanding its applications can be approached by examining the scientific exploration of structurally or functionally related compounds and their applications in fields such as organic synthesis, pharmacology, and material science.

Applications in Organic Synthesis and Catalysis

Research in the area of organic synthesis often explores the development of novel compounds with unique structures for potential applications in catalysis and material science. For example, advancements in the selective hydrogenation of furfural and its derivatives to pentanediol demonstrate the importance of catalyst design and application in synthesizing high-value chemicals from bio-based sources (Tan et al., 2021). Such research highlights the potential for compounds like 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid to play a role in the development of new catalytic systems or as intermediates in the synthesis of fine chemicals.

Pharmacological Research

In pharmacology, the exploration of molecular structures for drug development is crucial. Compounds with unique functional groups or skeletons serve as key starting points for the synthesis of drugs or prodrugs. For instance, the review on cyclodextrins and their uses illustrates the significance of molecular structures in forming host-guest complexes, which can modify the properties of pharmaceuticals, enhance drug delivery, or improve stability (Valle, 2004). This underscores the potential research interest in 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid for its possible inclusion complex forming abilities or as a scaffold for drug development.

Material Science and Engineering

The development of new materials often involves the synthesis and application of compounds with novel properties. Research on the synthesis, usage, and biological activities of jasmonic acid and its derivatives provides insights into how small molecules, including plant stress hormones, can influence long-term safety trials and therapeutic applications (Pirbalouti et al., 2014). Similarly, 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid may find applications in material science, either as a functional material or as a building block in the synthesis of complex molecules.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and precautionary measures that should be taken when handling the compound.

properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-7-6-9(12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVCWRUHHOAYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid

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